4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol
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Overview
Description
4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often found in natural products. This particular compound features a benzofuran ring fused with a benzene ring, which is substituted with methoxy and methoxymethyl groups, as well as hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated benzofuran derivatives
Scientific Research Applications
4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and psoriasis.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to interact with specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.
Angelicin: A benzofuran compound used in the treatment of skin conditions.
Uniqueness
4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62723-06-2 |
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Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
4-[6-methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C17H16O5/c1-20-9-14-12-6-4-11(21-2)8-16(12)22-17(14)13-5-3-10(18)7-15(13)19/h3-8,18-19H,9H2,1-2H3 |
InChI Key |
HWVNYWUSFKCUAI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(OC2=C1C=CC(=C2)OC)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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